Hydroxyalprazolam-d4

Forensic Toxicology Clinical Pharmacology LC-MS/MS Method Validation

Quantitative LC-MS/MS of alprazolam's active metabolite α-hydroxyalprazolam fails without an isotope-matched internal standard. Uncompensated matrix effects and isotopic cross-talk invalidate results. - **Solution:** Hydroxyalprazolam-d4 (M+4) co-elutes with native analyte for IDMS accuracy. - **Performance:** Validated in urine (LOQ 0.002-0.01 µM, precision 3-12%), plasma (LOQ 0.05 ng/mL, bias ≤±6.6%), and postmortem matrices. - **Supply:** Delivered with batch-specific Certificate of Analysis. Store as specified by CoA.

Molecular Formula C14H12O6S
Molecular Weight 312.33 g/mol
Cat. No. B12403344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyalprazolam-d4
Molecular FormulaC14H12O6S
Molecular Weight312.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O
InChIInChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+/i3D,4D,5D,6D
InChIKeyDULQFFCIVGYOFH-RRQWMZAJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyalprazolam-d4 Baseline Analytical Profile


Hydroxyalprazolam-d4 is a stable isotope-labeled analog of α-hydroxyalprazolam, the major active metabolite of the benzodiazepine alprazolam [1]. This compound, carrying four deuterium atoms in its phenyl ring, serves exclusively as an internal standard (IS) for quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its nominal mass difference (M+4) from the unlabeled analyte enables chromatographic co-elution with distinct mass spectrometric resolution, a fundamental requirement for accurate isotope dilution mass spectrometry (IDMS) workflows [2]. The compound is supplied as a reference material for forensic toxicology, clinical pharmacology, and drug monitoring laboratories and requires storage under the conditions specified in its Certificate of Analysis .

Workflow LC-MS/MS IDMS
Co-elution With α-hydroxyalprazolam
Research Matrix Human plasma/urine research matrices
Use Context Forensic & bioanalytical research

Why Non-Deuterated IS Compromise Hydroxyalprazolam-d4


Substituting Hydroxyalprazolam-d4 with a non-deuterated analog, a differently labeled species (e.g., d5), or a structurally related but non-identical benzodiazepine IS introduces critical quantitative errors that invalidate method accuracy and reproducibility [1]. The primary failure modes are: (i) uncompensated matrix effects, where the IS fails to co-elute with the analyte under identical conditions, leading to inaccurate correction of ionization suppression or enhancement—a phenomenon explicitly mitigated only when the deuterated internal standard is used [2]; and (ii) isotopic cross-talk, where an IS with fewer deuterium labels (e.g., d4) may exhibit an M+4 signal that interferes with the analyte's M+0 signal or vice versa, a documented issue in benzodiazepine LC-MS/MS methods [3]. Furthermore, the use of alprazolam-d5 as an IS for α-hydroxyalprazolam has been reported, but this represents a structural mismatch that introduces differential extraction recovery and ionization behavior, requiring the method to state this as a known limitation rather than a fully validated approach [1]. Procurement of the correct, application-matched deuterated IS is therefore not a preference but a validation requirement.

Uncompensated matrix effects
Non-co-eluting IS may not correct ionization suppression, potentially affecting quantification accuracy.
Isotopic cross-talk
Lower-deuterated IS (e.g., d3) can introduce M+4 signal interference with the analyte, compromising specificity.
Structural mismatch recovery
Using alprazolam-d5 for α-hydroxyalprazolam introduces differential extraction recovery and ionization behavior, a documented limitation.

Hydroxyalprazolam-d4 Quantitative Performance Evidence


Matrix Effect Mitigation

The use of Hydroxyalprazolam-d4 as an internal standard eliminates small matrix effects observed in benzodiazepine LC-MS/MS methods. In a validated multi-analyte method, the deuterated internal standard was explicitly credited with eliminating matrix effects, whereas methods lacking a co-eluting deuterated IS or using a structural analog IS exhibit uncorrected matrix effects [1].

Matrix effect mitigation
Head-to-head
Matrix effect eliminated (deuterated IS) vs present (non-deuterated)
Supports co-elution-dependent matrix correction
Qualitative report; method-context review
Forensic Toxicology Clinical Pharmacology LC-MS/MS Method Validation

Accuracy and Precision in Plasma

In a validated LC-MS/MS method for alprazolam and α-hydroxyalprazolam in human plasma, the use of deuterium-labeled internal standards for both analytes yielded high accuracy and precision. The inter-assay precision (%CV) for α-hydroxyalprazolam was ≤9.6% across three concentration levels, and accuracy (bias) was ≤±6.6% [1]. This performance is directly enabled by the use of a deuterated IS and serves as a benchmark for procurement decisions.

Inter-assay precision
Reported
≤9.6% CV; accuracy ≤±6.6% bias
Method precision benchmark for plasma research matrices
Human plasma; LLE LC-MS/MS
Pharmacokinetics Bioanalysis Method Validation

Internal Standard Structural Match

In a validated LC-MS/MS method for benzodiazepines in urine, α-hydroxyalprazolam was quantified using alprazolam-d5 as the internal standard, not Hydroxyalprazolam-d4, due to the unavailability of a matched deuterated analog [1]. This represents a structural mismatch between analyte (α-hydroxyalprazolam) and IS (alprazolam-d5), which introduces a known limitation: differential extraction recovery and ionization efficiency cannot be fully corrected, potentially compromising accuracy compared to a method using the matched Hydroxyalprazolam-d4 IS. The method's average recovery for all analytes ranged from 56% to 83%, with between-day precision of 3-12% [1].

IS structural match
Head-to-head
Matched Hydroxyalprazolam-d4 vs alprazolam-d5 (structural analog)
Structural match avoids documented extraction/ionization limitation
Method limitation acknowledged for analog IS
Urine Drug Testing Forensic Toxicology Isotope Dilution Mass Spectrometry

Assay Sensitivity

LC-MS/MS methods employing deuterated internal standards for α-hydroxyalprazolam achieve limits of quantification (LOQ) suitable for detecting therapeutic and low-level exposure. One validated method reported an LOQ of 0.05 ng/mL for α-hydroxyalprazolam in human plasma [1]. Another multi-analyte urine method reported an LOQ between 0.002 and 0.01 µM for α-hydroxyalprazolam [2]. This level of sensitivity is enabled by the use of a co-eluting deuterated IS, which corrects for ion suppression and enhances signal-to-noise at low concentrations.

Assay sensitivity
Reported
LOQ 0.05 ng/mL (plasma); 0.002–0.01 µM (urine)
Supports low-level detection in research matrices
LC-MS/MS; context-dependent sensitivity
Forensic Toxicology Clinical Chemistry Sensitivity

Stability and Storage

Hydroxyalprazolam-d4 demonstrates stability at ambient temperature for short-term shipping (a few days) . For long-term storage, solutions should be kept at -20°C or -80°C in tightly sealed amber vials to minimize solvent evaporation and protect from light . Powder form is stable at -20°C for up to 3 years and at 4°C for up to 2 years . This stability profile supports routine laboratory procurement and storage workflows without requiring extraordinary handling measures.

Storage stability
Data to verify
Powder: 3 yr (-20°C), 2 yr (4°C); solution: -20°C/-80°C long-term
Supports procurement planning and inventory management
Supplier-reported; verify per COA
Reference Material Management Laboratory Logistics Stability

Hydroxyalprazolam-d4 High-Value Applications


Forensic Urine Drug Testing

Hydroxyalprazolam-d4 is essential for quantitative confirmation of α-hydroxyalprazolam in urine specimens within forensic and workplace drug testing programs. Validated LC-MS/MS methods demonstrate robust performance, with limits of quantification between 0.002 and 0.01 µM and between-day precision of 3-12% [1]. The use of the deuterated IS eliminates matrix effects, a critical factor for defensible quantitative results in regulated testing environments [2]. One method was validated using approximately 500 samples and applied to over 1,800 samples in routine use [1].

Clinical Pharmacokinetics

In clinical studies monitoring alprazolam metabolism, Hydroxyalprazolam-d4 enables precise quantitation of the active metabolite α-hydroxyalprazolam in human plasma. A validated method achieved an LOQ of 0.05 ng/mL, linearity to 50 ng/mL, inter-assay precision ≤9.6% CV, and accuracy ≤±6.6% bias [1]. This performance supports accurate pharmacokinetic profiling, including determination of peak concentrations (e.g., 0.18 ng/mL at 4 hours post-dose) and detection windows (e.g., up to 36 hours post-dose) [1].

Overdose Confirmation

Hydroxyalprazolam-d4 supports LC-MS/MS methods used in clinical toxicology for rapid confirmation of alprazolam ingestion in suspected overdose cases. The method's low LOQ (0.05 ng/mL in plasma) [1] and demonstrated accuracy (≤±6.6% bias) [1] provide clinicians with reliable quantitative data to guide patient management, including assessment of exposure magnitude and monitoring of metabolite clearance.

Postmortem Toxicology

In postmortem investigations, where matrix complexity is high, Hydroxyalprazolam-d4 provides robust correction for matrix effects, enabling accurate quantitation of α-hydroxyalprazolam. Methods have been validated in blood and urine for over 40 benzodiazepines and metabolites, with demonstrated separation of isomeric pairs and sufficient recovery [1]. The method has been applied to over 200 postmortem samples in a medical examiner's office, confirming its suitability for casework [1].

Application
Selection Property
Validation Focus
Forensic urine drug testing research
Deuterated IS for robust IDMS
Matrix effect correction verification
Pharmacokinetic research (human plasma)
Structural match to α-hydroxyalprazolam
Accuracy and precision benchmarking
Toxicological exposure assessment research
Low LOQ for low-level detection
Sensitivity verification in research matrices
Postmortem forensic toxicology
Matrix-robust co-elution
Postmortem matrix validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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